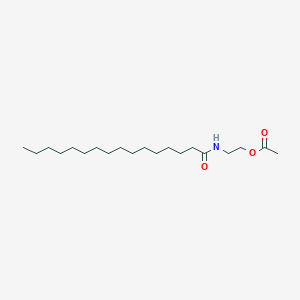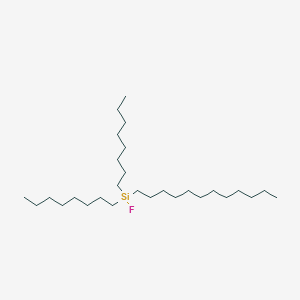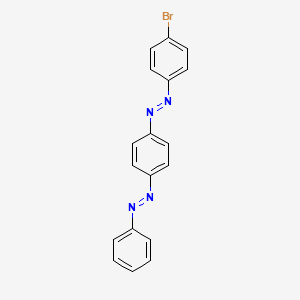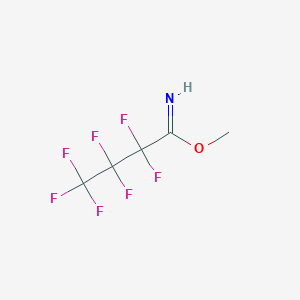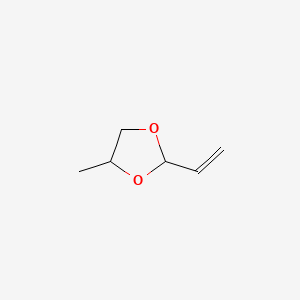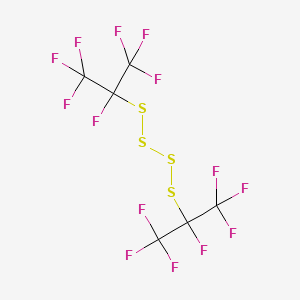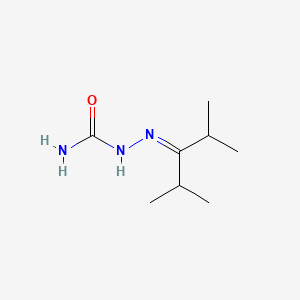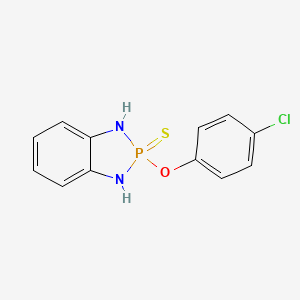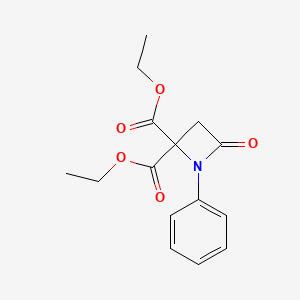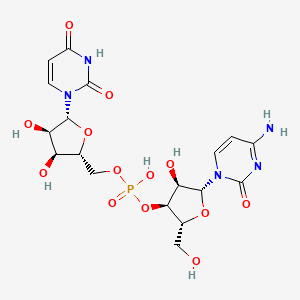
Cytidylyl-(3'.5')-uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidylyl-(3’,5’)-uridine is a dinucleotide composed of cytidine and uridine linked by a phosphodiester bond between the 3’ hydroxyl group of cytidine and the 5’ hydroxyl group of uridine. This compound is a part of the broader class of nucleotides, which are the building blocks of nucleic acids like RNA and DNA. Cytidylyl-(3’,5’)-uridine plays a crucial role in various biological processes, including the regulation of gene expression and the synthesis of proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cytidylyl-(3’,5’)-uridine typically involves the chemical coupling of cytidine and uridine monomers. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled using phosphoramidite chemistry. The reaction conditions often include the use of an activating agent like tetrazole and a coupling reagent such as diisopropylcarbodiimide (DIC). The final product is then deprotected and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cytidylyl-(3’,5’)-uridine may involve large-scale chemical synthesis using automated synthesizers. These machines can efficiently couple nucleosides in a controlled environment, ensuring high yield and purity. The process is typically followed by rigorous purification steps, including crystallization and chromatography, to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidylyl-(3’,5’)-uridine can undergo several types of chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes like ribonucleases, resulting in the formation of individual nucleosides.
Oxidation and Reduction: The nucleobases in cytidylyl-(3’,5’)-uridine can undergo oxidation and reduction reactions, although these are less common.
Substitution: The hydroxyl groups on the sugar moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the presence of ribonucleases at physiological pH and temperature.
Oxidation: Can be performed using oxidizing agents like potassium permanganate under controlled conditions.
Substitution: Often involves nucleophilic reagents and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include individual nucleosides (cytidine and uridine) and their respective derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cytidylyl-(3’,5’)-uridine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and the mechanisms of phosphodiester bond formation and cleavage.
Biology: Plays a role in the study of RNA structure and function, as well as in the investigation of ribonuclease activity.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of cytidylyl-(3’,5’)-uridine involves its interaction with specific enzymes and molecular targets. For example, ribonucleases can recognize and cleave the phosphodiester bond, leading to the release of individual nucleosides. This process is crucial for the regulation of RNA stability and turnover in cells. Additionally, cytidylyl-(3’,5’)-uridine can participate in the formation of secondary RNA structures, influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Cytidylyl-(3’,5’)-uridine can be compared with other dinucleotides such as:
Cytidylyl-(3’,5’)-adenosine: Similar in structure but contains adenosine instead of uridine. It has different biological roles and interactions.
Uridylyl-(3’,5’)-adenosine: Contains uridine and adenosine, with distinct properties and applications.
Cytidylyl-(3’,5’)-cytidine: Composed of two cytidine molecules, leading to unique chemical and biological characteristics.
The uniqueness of cytidylyl-(3’,5’)-uridine lies in its specific combination of cytidine and uridine, which imparts distinct properties and functions compared to other dinucleotides.
Propriétés
Numéro CAS |
2382-64-1 |
|---|---|
Formule moléculaire |
C18H24N5O13P |
Poids moléculaire |
549.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
VSIFECIDUDPNRC-NCOIDOBVSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
